4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide
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Overview
Description
4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a chloro, fluorophenyl, methylimidazo, and nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the imidazo[1,2-a]pyridine core using a palladium catalyst.
Nitration and chlorination: The nitro group can be introduced via nitration of the benzamide moiety using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products
Reduction of the nitro group: 4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-aminobenzamide.
Substitution of the chloro group: Corresponding amine or thiol derivatives.
Scientific Research Applications
4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is unique due to its combination of functional groups and the imidazo[1,2-a]pyridine core. This structure provides it with distinct chemical and biological properties that are not found in simpler compounds like 4-chloro-2-fluorophenyl)methanol or 2-chloro-4-fluoroacetophenone .
Properties
Molecular Formula |
C21H14ClFN4O3 |
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Molecular Weight |
424.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C21H14ClFN4O3/c1-12-8-9-26-18(10-12)24-19(13-2-5-15(23)6-3-13)20(26)25-21(28)14-4-7-16(22)17(11-14)27(29)30/h2-11H,1H3,(H,25,28) |
InChI Key |
HTXQKTIHRKWPLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)F |
Origin of Product |
United States |
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